Ethanethiol

Beschreibung

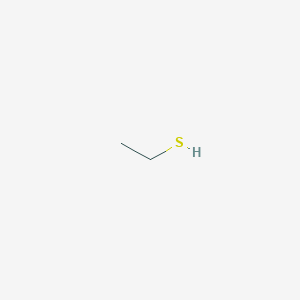

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S/c1-2-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJIEGIFACGWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S, C2H5SH | |

| Record name | ETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0470 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

811-50-7 (mercury(+2) salt), 811-51-8 (hydrochloride salt) | |

| Record name | Ethyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9026394 | |

| Record name | Ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl mercaptan appears as a clear colorless low-boiling liquid (boiling point 97 °F) with an overpowering, garlic-like/skunk-like odor. Flash point -55 °F. Less dense than water and very slightly soluble in water. Vapors are heavier than air. Vapors may irritate nose and throat. May be toxic if swallowed, by inhalation or by contact. Added to natural gas as an odorant. Used as a stabilizer for adhesives., Liquid, Colorless liquid with a strong, skunk-like odor; Note: A gas above 95 degrees F; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless to yellow liquid; Fruity, sulfur aroma, Colorless liquid with a strong, skunk-like odor., Colorless liquid with a strong, skunk-like odor. [Note: A gas above 95 °F.] | |

| Record name | ETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0470 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1647/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL MERCAPTAN (ETHANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/571 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0280.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

93.9 °F at 760 mmHg (USCG, 1999), 35.1 °C, Azeotrope with n-pentane (51% ethanethiol) bp: 30.46 °C; with ether (40% ethanethiol) bp: 31.50 °C, 35 °C, 93.9 °F, 95 °F | |

| Record name | ETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0470 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL MERCAPTAN (ETHANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/571 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0280.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

less than 0 °F (USCG, 1999), -48.3 C, -48.3 °C (Closed cup), -54 °C (Closed cup), -48.3 °C, -55 °F | |

| Record name | ETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0470 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL MERCAPTAN (ETHANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/571 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0280.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.7 % (NIOSH, 2023), Soluble in alcohol, ether, petroleum naphtha, Soluble in acetone, dilute alkali, In water, 15,603 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.68, Slightly soluble in water, Soluble (in ethanol), 0.7% | |

| Record name | ETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0470 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1647/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0280.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.826 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8315 at 25 °C/4 °C, Relative density (water = 1): 0.839, 0.833-0.839, 0.826, 0.84 | |

| Record name | ETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0470 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1647/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL MERCAPTAN (ETHANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/571 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0280.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.14 (Air= 1), Relative vapor density (air = 1): 2.14 | |

| Record name | ETHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0470 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

442 mmHg (NIOSH, 2023), 529.0 [mmHg], 529 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 58.9, 442 mmHg | |

| Record name | ETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0470 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL MERCAPTAN (ETHANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/571 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0280.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid [Note: A gas above 95 degrees F]. | |

CAS No. |

75-08-1 | |

| Record name | ETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl mercaptan | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-mercaptan-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M439R54A1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0470 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL MERCAPTAN (ETHANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/571 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-234 °F (USCG, 1999), -147.8 °C, -144.4 °C, -234 °F, -228 °F | |

| Record name | ETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0470 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL MERCAPTAN (ETHANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/571 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0280.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanethiol (C₂H₅SH), also known as ethyl mercaptan, is a volatile, colorless organosulfur compound with a distinct and potent odor.[1] Its structure is analogous to ethanol, with a sulfur atom replacing the oxygen atom.[1] This substitution imparts unique physical and chemical properties that are of significant interest in various fields, including its use as an odorant for liquefied petroleum gas (LPG), as a chemical intermediate in the synthesis of pharmaceuticals and pesticides, and its role in the study of thiol-based biological processes.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical processes.

Physical Properties

The physical characteristics of this compound are largely dictated by its ethyl group and the presence of the thiol (-SH) functional group. The sulfur atom, being less electronegative than oxygen, results in weaker hydrogen bonding compared to ethanol, leading to higher volatility and a lower boiling point.[1][4]

Table 1: Key Physical Properties of this compound

| Property | Value | Conditions |

| Molecular Formula | C₂H₆S | |

| Molar Mass | 62.13 g/mol | |

| Appearance | Colorless liquid | Room temperature |

| Odor | Strong, pungent, skunk-like or garlic-like | |

| Odor Threshold | As low as 0.00035 ppm in air | |

| Boiling Point | 35 °C (95 °F) | 760 mmHg |

| Melting Point | -148 °C (-234 °F) | |

| Density | 0.839 g/cm³ | 20 °C |

| Solubility in Water | 0.68 g/100 mL | 20 °C |

| Solubility in Organic Solvents | Miscible with ethanol, diethyl ether, and other organic solvents | |

| Vapor Pressure | 442 mmHg | 20 °C |

| Flash Point | -48.3 °C (-55 °F) (Closed cup) | |

| Autoignition Temperature | 299 °C (570 °F) | |

| Refractive Index (n_D) | 1.431 | 20 °C |

| Acidity (pKa) | 10.6 |

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the thiol group, which is a versatile functional group capable of undergoing a variety of reactions.

Acidity and Thiolate Formation

This compound is a weak acid with a pKa of approximately 10.6, making it significantly more acidic than ethanol (pKa ≈ 16).[1][5] This increased acidity is due to the larger size of the sulfur atom compared to oxygen, which allows for the negative charge in the resulting thiolate anion (ethanethiolate) to be dispersed over a larger volume, thus stabilizing the conjugate base.[5]

This compound readily reacts with strong bases, such as sodium hydroxide or sodium hydride, to form the corresponding sodium ethanethiolate, a potent nucleophile.[6]

Reaction: CH₃CH₂SH + NaOH → CH₃CH₂SNa + H₂O

Oxidation Reactions

The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or iodine, oxidize this compound to diethyl disulfide, a compound with a characteristic garlic-like odor.[6]

Reaction: 2 CH₃CH₂SH + H₂O₂ → CH₃CH₂SSCH₂CH₃ + 2 H₂O

Stronger oxidizing agents, such as nitric acid or potassium permanganate, can oxidize the sulfur atom to higher oxidation states, ultimately forming ethanesulfonic acid.

Table 2: Summary of Key Chemical Reactions

| Reaction Type | Reagents | Major Product(s) |

| Acid-Base | Strong bases (e.g., NaOH, NaH) | Ethanethiolate salts (e.g., CH₃CH₂SNa) |

| Oxidation (mild) | H₂O₂, I₂ | Diethyl disulfide (CH₃CH₂SSCH₂CH₃) |

| Oxidation (strong) | HNO₃, KMnO₄ | Ethanesulfonic acid (CH₃CH₂SO₃H) |

| Nucleophilic Substitution | Alkyl halides (with ethanethiolate) | Thioethers (R-S-CH₂CH₃) |

Experimental Protocols

Protocol 1: Determination of Boiling Point (Micro Method)

This protocol describes a micro method for determining the boiling point of a volatile liquid like this compound, which minimizes exposure and material usage.

Materials:

-

This compound (small sample)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Small test tube or melting point tube

-

Heating apparatus (e.g., Thiele tube with mineral oil or a melting point apparatus with a heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a few drops of this compound into the small test tube, enough to create a liquid column of about 1-2 cm.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Place the assembly into the heating apparatus. The heat transfer medium (oil or air) should be level with or slightly above the top of the this compound sample.

-

Heat the apparatus gradually, at a rate of a few degrees per minute.

-

Observe the capillary tube. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Materials:

-

This compound solution of known concentration (e.g., 0.01 M in a suitable solvent, like a water-ethanol mixture to ensure solubility)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter with a suitable electrode, calibrated with standard buffers

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

If necessary, add a co-solvent (e.g., ethanol) to ensure the this compound and its salt remain in solution throughout the titration.

-

Place the calibrated pH electrode and the magnetic stir bar into the beaker.

-

Fill the burette with the standardized NaOH solution.

-

Begin stirring the this compound solution and record the initial pH.

-

Add the NaOH solution in small, known increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the volume of NaOH at the equivalence point. This can be found at the inflection point of the titration curve or by taking the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Visualizations

Diagram 1: Synthesis of Sodium Ethanethiolate

The following diagram illustrates the straightforward acid-base reaction for the synthesis of sodium ethanethiolate from this compound and sodium hydroxide.

Caption: Synthesis of Sodium Ethanethiolate.

Diagram 2: Oxidation of this compound to Diethyl Disulfide

This diagram shows the oxidative coupling of two this compound molecules to form diethyl disulfide in the presence of a mild oxidizing agent.

Caption: Oxidation of this compound.

Diagram 3: Representative Thiol-Based Redox Signaling Pathway

While specific signaling pathways involving this compound are not as well-defined as those for endogenous thiols like glutathione, this diagram illustrates a generalized concept of how thiols can participate in redox signaling, a crucial area of research in drug development. This pathway shows how a signaling molecule can induce a change in the redox state of a protein thiol, leading to a downstream cellular response.

Caption: Generalized Thiol Redox Signaling.

Conclusion

This compound possesses a unique set of physical and chemical properties that make it a valuable compound in both industrial and research settings. Its high volatility and potent odor are key to its use as a gas odorant, while the reactivity of its thiol group allows for its application as a versatile chemical intermediate. For researchers and professionals in drug development, understanding the acidity, nucleophilicity, and redox behavior of simple thiols like this compound provides fundamental insights into the behavior of more complex biological thiols that play critical roles in cellular signaling and oxidative stress responses. The experimental protocols provided herein offer standardized methods for characterizing such compounds, and the visualizations serve to clarify key chemical transformations and conceptual pathways.

References

- 1. Page loading... [guidechem.com]

- 2. Redox modifications of protein-thiols: emerging roles in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiols in cellular redox signalling and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 6. This compound - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Ethanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data and analytical methodologies for ethanethiol (C₂H₆S). It is designed to serve as a practical resource for researchers and professionals involved in the characterization and analysis of this compound. The guide details experimental protocols and presents key quantitative data in a structured format to facilitate analysis and comparison.

Introduction to this compound and its Spectroscopic Characterization

This compound, also known as ethyl mercaptan, is a volatile, colorless liquid with a distinct, pungent odor. Its presence is significant in various fields, from its use as an odorant in natural gas to its role as a reactive intermediate in chemical synthesis. Accurate identification and quantification of this compound are crucial, and spectroscopic methods provide the necessary tools for this purpose. This guide covers four primary spectroscopic techniques: Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Data sourced from the NIST Chemistry WebBook.[1][2]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2965 | C-H stretch (asymmetric, CH₃) | Strong |

| 2930 | C-H stretch (asymmetric, CH₂) | Strong |

| 2875 | C-H stretch (symmetric, CH₃) | Strong |

| 2570 | S-H stretch | Medium-Weak |

| 1455 | C-H bend (asymmetric, CH₃ & CH₂) | Medium |

| 1375 | C-H bend (symmetric, CH₃) | Medium |

| 1271 | CH₂ wag | Medium |

| 970 | CH₃ rock | Medium |

| 655 | C-S stretch | Strong |

Raman Spectroscopy

Data for liquid this compound.[3][4]

| Raman Shift (cm⁻¹) | Assignment | Polarization |

| 2928 | ν(CH₃, CH₂) symmetric stretch | Polarized |

| 2874 | ν(CH₃) symmetric stretch | Polarized |

| 2572 | ν(S-H) stretch | Polarized |

| 1450 | δ(CH₃, CH₂) deformation | Depolarized |

| 1271 | δ(CH₂) wagging | Depolarized |

| 1090 | ν(C-C) stretch | Polarized |

| 656 | ν(C-S) stretch | Polarized |

| 333 | δ(CCS) deformation | Polarized |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data for this compound in a deuterated solvent.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 1.25 | Triplet | 7.5 | -CH₃ |

| ¹H | 2.53 | Quartet | 7.5 | -CH₂- |

| ¹H | 1.33 | Triplet | 8.0 | -SH |

| ¹³C | 14.6 | - | - | -CH₃ |

| ¹³C | 25.0 | - | - | -CH₂- |

Mass Spectrometry (MS)

Data obtained by Electron Ionization (EI).[1]

| m/z | Relative Intensity (%) | Assignment |

| 62 | 100 | [M]⁺ (Molecular Ion) |

| 61 | 40 | [M-H]⁺ |

| 47 | 85 | [CH₂SH]⁺ |

| 34 | 20 | [H₂S]⁺ |

| 29 | 70 | [C₂H₅]⁺ |

| 27 | 50 | [C₂H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the vibrational spectrum of gaseous this compound.

Methodology:

-

Sample Preparation: Gaseous this compound is introduced into a 10 cm path length gas cell with NaCl windows. The pressure is maintained at 250 mmHg.[2]

-

Instrumentation: A Baird NaCl prism spectrophotometer or a modern FTIR spectrometer can be used.[2]

-

Data Acquisition: The spectrum is recorded in transmission mode. For FTIR analysis, a typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty gas cell is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction may be applied if necessary.

Raman Spectroscopy Protocol

Objective: To obtain the Raman spectrum of liquid this compound.

Methodology:

-

Sample Preparation: Purified liquid this compound is placed in a quartz cuvette. For studies of the ethanethiolate anion, a solution of 1M this compound in 3.2 M NaOH can be prepared.[4]

-

Instrumentation: A Raman spectrometer equipped with a He-Ne laser (632.8 nm excitation) is used.[3] The laser power at the sample is approximately 15 mW.[3]

-

Data Acquisition: Spectra are collected in a 90° scattering geometry. Both parallel and perpendicular polarized spectra are recorded to aid in peak assignments. The spectral slit width is maintained at 6 cm⁻¹.[3]

-

Data Processing: The raw spectral data is corrected for instrument response and baseline drift. Overlapping bands can be deconvoluted using Gaussian and Lorentzian lineshapes.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5][6][7] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[5][6] The sample is thoroughly mixed to ensure homogeneity.[6]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired.

-

¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The Free Induction Decay (FID) is Fourier-transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS) Protocol

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Methodology:

-

Sample Introduction: this compound, being volatile, can be introduced directly into the ion source via a heated inlet system or as the effluent from a gas chromatograph (GC).

-

Ionization: Electron Ionization (EI) is the most common method for volatile compounds. A standard electron energy of 70 eV is used to induce fragmentation.[8]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Analytical Workflows and Logical Relationships

The spectroscopic analysis of an unknown sample suspected to be this compound can be approached systematically. The following workflow illustrates a logical sequence of experiments and data interpretation.

Caption: Workflow for the spectroscopic identification of this compound.

This workflow begins with IR spectroscopy as a rapid screening method to identify key functional groups. A suspected thiol would then be subjected to mass spectrometry to confirm the molecular weight. Finally, NMR spectroscopy provides detailed structural information, confirming the presence of the ethyl group and the thiol proton. Raman spectroscopy can be used as a complementary technique to provide further vibrational information, especially for the C-S and S-H bonds.

The logical relationship between the different spectroscopic techniques is synergistic. Each method provides a piece of the puzzle, and together they allow for the unambiguous identification and characterization of this compound.

Caption: Logical relationships in spectroscopic data interpretation for this compound.

This diagram illustrates how data from different spectroscopic techniques are integrated to determine the structure of this compound. IR and Raman provide information on vibrational modes, leading to functional group identification. NMR gives insight into the chemical environment of atoms and their connectivity. Mass spectrometry determines the molecular weight and provides fragmentation information that also relates to the structure. By combining these streams of information, the final structure can be elucidated.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. researchgate.net [researchgate.net]

- 5. cif.iastate.edu [cif.iastate.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. researchgate.net [researchgate.net]

synthesis and preparation of ethanethiol

An In-depth Technical Guide to the Synthesis and Preparation of Ethanethiol

Introduction

This compound (CH₃CH₂SH), commonly known as ethyl mercaptan, is an organosulfur compound recognized for its potent and distinct skunk-like odor.[1] It is a colorless, volatile liquid with a boiling point of 35°C (95°F) and a flash point below 0°C (-18°F).[1] While toxic in high concentrations, its powerful smell is detectable at extremely low levels, making it an invaluable odorant for otherwise odorless and combustible gases like liquefied petroleum gas (LPG) and natural gas, ensuring leak detection for safety purposes.[1][2] Beyond its primary use as a stenching agent, this compound serves as a chemical intermediate in the synthesis of pesticides, a stabilizer for adhesives, and a reagent in various organic syntheses.[1][3] This guide provides a comprehensive overview of the core industrial and laboratory methods for the , tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The preparation of this compound can be broadly categorized into industrial-scale production, which prioritizes cost-effectiveness and high throughput, and laboratory-scale synthesis, where versatility and specific reaction control are often more critical.

Industrial Synthesis

The predominant industrial methods involve the reaction of either ethylene or ethanol with hydrogen sulfide over a catalyst at elevated temperatures and pressures.

-

Catalytic Reaction of Ethylene and Hydrogen Sulfide : This is the primary modern industrial route for this compound production.[1] The process involves the gas-phase reaction of ethylene with hydrogen sulfide, typically over an alumina-supported catalyst promoted with tungstate or similar metals.[1] This method is favored for its high efficiency and selectivity.

-

Catalytic Reaction of Ethanol and Hydrogen Sulfide : An alternative commercial method is the reaction of ethanol with hydrogen sulfide gas.[2] This reaction is conducted over an acidic solid catalyst, such as alumina.[2][4] While historically significant, with early 19th-century methods yielding 50-60%, modern catalytic processes have improved efficiency.[1]

Laboratory Synthesis

Laboratory preparations offer more flexibility and are often based on classic nucleophilic substitution reactions.

-

Nucleophilic Substitution of Ethyl Halides : A common and straightforward laboratory method involves the reaction of an ethyl halide (e.g., ethyl bromide or ethyl chloride) with a hydrosulfide salt, such as sodium hydrosulfide (NaSH), in an ethanol solvent.[1][5] This Sₙ2 displacement reaction leverages the high nucleophilicity of the hydrosulfide ion.[1] A key challenge is the potential for a second substitution reaction, where the newly formed this compound reacts with another molecule of the ethyl halide to produce diethyl sulfide as a byproduct.[6]

-

Synthesis via Thiourea : To circumvent the formation of sulfide byproducts, a reliable alternative is the reaction of an ethyl halide with thiourea.[6][7] This process forms an intermediate S-ethylisothiouronium salt, which is then hydrolyzed under basic conditions to yield the pure thiol.[6][7] This method provides excellent yields and high product quality.[7]

-

Synthesis from Grignard Reagents : For small-scale synthesis under anhydrous conditions, this compound can be prepared by reacting an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with elemental sulfur.[1][4] The reaction forms an intermediate magnesium thiolate, which is subsequently hydrolyzed with an acid to release the final product.[1]

-

Synthesis via Thioacetic Acid : This method involves the reaction of an alkyl halide with a salt of thioacetic acid, such as potassium thioacetate, to form an S-ethyl thioacetate ester.[8] This stable intermediate can then be hydrolyzed with a base (like sodium hydroxide) to produce this compound.[8]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data and conditions for the primary synthesis methods of this compound.

Table 1: Industrial Synthesis Methods

| Method | Reactants | Catalyst/Promoter | Temperature (°C) | Pressure (atm) | Selectivity/Yield |

| Ethylene + H₂S | CH₂=CH₂ + H₂S | Alumina-supported tungstate | 300–400 | 20–30 | >95% selectivity to this compound[1] |

| Ethanol + H₂S | CH₃CH₂OH + H₂S | Acidic solid catalyst (e.g., Alumina) | Variable | Elevated | 50-60% yield (historical methods)[1] |

Table 2: Laboratory Synthesis Methods

| Method | Reactants | Key Reagents/Solvent | General Conditions | Typical Byproducts |

| Ethyl Halide Substitution | CH₃CH₂Br + NaSH | Ethanol | Warm (50-60°C)[9] | Diethyl sulfide[6] |

| Thiourea Route | CH₃CH₂Br + SC(NH₂)₂ | Ethanol, followed by NaOH(aq) | Reflux, then hydrolysis | Minimal |

| Grignard Reagent | CH₃CH₂MgBr + S₈ | Anhydrous Ether, then H₃O⁺ | Anhydrous conditions required | Diethyl disulfide, Diethyl sulfide |

| Thioacetic Acid Route | CH₃CH₂Br + CH₃COSK | DMF/Acetone, then NaOH(aq) | Room temp, then hydrolysis | Minimal |

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Bromide and Sodium Hydrosulfide

This protocol is based on the classic Sₙ2 displacement reaction.

Materials:

-

Ethyl bromide (CH₃CH₂Br)

-

Sodium hydrosulfide (NaSH)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of sodium hydrosulfide in absolute ethanol. The solution should be prepared with a slight molar excess of NaSH relative to the ethyl bromide to minimize the formation of diethyl sulfide.

-

Slowly add ethyl bromide to the stirred NaSH solution. The reaction is exothermic.

-

Attach a reflux condenser and gently heat the mixture to 50-60°C.[9] Maintain this temperature with continuous stirring until the reaction is complete, which can be monitored by titration of test portions.[9]

-

After the reaction is complete, cool the mixture to room temperature.

-

Set up a distillation apparatus. Gently heat the reaction mixture to distill the this compound (boiling point: 35°C).[9] The crude product will co-distill with some ethanol and potentially diethyl sulfide.[9]

-

For further purification, the distillate can be washed with a concentrated sodium hydroxide solution to form the sodium ethanethiolate salt, which is soluble in the aqueous layer.[9][10] The organic impurities (like diethyl sulfide) can be separated.[9]

-

The aqueous solution containing the thiolate is then carefully acidified with an inorganic acid (e.g., 15% H₂SO₄) to regenerate the this compound, which will separate as an oily layer.[9][10]

-

The purified this compound is then carefully distilled a final time, collecting the fraction boiling at 35-36°C.[9]

Protocol 2: Purification of this compound

This protocol describes a general method for purifying crude this compound, often necessary to remove acidic impurities, water, and byproducts like disulfides.

Materials:

-

Crude this compound

-

20% Sodium hydroxide (NaOH) solution

-

15% Sulfuric acid (H₂SO₄)

-

Anhydrous calcium sulfate (CaSO₄) or calcium chloride (CaCl₂)[11]

-

Separatory funnel

-

Fractional distillation apparatus

-

Nitrogen gas source

Procedure:

-

Alkaline Wash : Place the crude this compound in a separatory funnel and add an equal volume of 20% aqueous NaOH solution.[10][11] Shake vigorously to convert the this compound into its sodium salt (sodium ethanethiolate), which dissolves in the aqueous layer. This step also removes acidic impurities.

-

Extraction of Impurities : Extract the alkaline solution with a small amount of a nonpolar solvent like benzene or ether to remove non-acidic, water-insoluble impurities such as diethyl disulfide.[10][11] Discard the organic layer.

-

Regeneration : Cool the alkaline solution and slowly acidify it with 15% H₂SO₄ until it is slightly acidic.[11] The this compound will precipitate out of the solution.

-

Separation : Separate the this compound layer using the separatory funnel.

-

Drying : Dry the collected this compound over an anhydrous drying agent such as CaSO₄ or CaCl₂.[11]

-

Fractional Distillation : Perform a final fractional distillation under a nitrogen blanket to prevent aerial oxidation to diethyl disulfide.[1] Collect the pure this compound fraction boiling at 35°C.

Mandatory Visualizations

Caption: Overview of major industrial and laboratory synthesis routes to this compound.

Caption: Sₙ2 reaction pathway for this compound synthesis from ethyl bromide.

Caption: Simplified workflow for the industrial synthesis of this compound from ethylene.

Caption: Logical workflow for the chemical purification of crude this compound.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

-

Flammability : It is highly flammable, with a low flash point and wide explosive limits (2.8% to 18% in air).[1] It must be stored in a cool, dry, well-ventilated, flame-proof area away from heat, sparks, and ignition sources.[12][13] All equipment must be grounded to prevent static discharge.[13]

-

Toxicity : Inhalation can cause irritation to the respiratory tract, muscular weakness, convulsions, and central nervous system depression at high concentrations.[1] The immediately dangerous to life or health (IDLH) concentration is 500 ppm.[1]

-

Handling : All work must be conducted in a well-ventilated fume hood.[14] Full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, should be used.[12][15]

-

Odor Control : Due to its extremely powerful and persistent odor, special care must be taken. Glassware and spills can be decontaminated with an oxidizing solution, such as bleach (sodium hypochlorite) or hydrogen peroxide, which oxidizes the thiol to less odorous compounds.[14]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C2H5SH | CID 6343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Is it possible to prepare this compound in this way? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Explain a thiol and give a preparation reaction of this compound | Filo [askfilo.com]

- 6. Video: Preparation and Reactions of Thiols [jove.com]

- 7. mdpi.com [mdpi.com]

- 8. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. This compound | 75-08-1 [amp.chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanethiol (CH₃CH₂SH), a volatile organosulfur compound, serves as a foundational molecule for understanding the behavior of thiols in various chemical and biological systems. Its structural properties, including bond lengths, bond angles, and conformational isomers, are crucial for comprehending its reactivity, spectroscopic signatures, and interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing from experimental and computational studies to offer a detailed understanding for researchers in chemistry and drug development.

Molecular Geometry and Conformational Analysis

This compound exists predominantly in two stable conformations, or rotamers, arising from the rotation around the carbon-sulfur (C-S) bond: the trans (or anti) and gauche conformers. The stability and structural parameters of these conformers have been elucidated through a combination of experimental techniques, such as microwave and infrared spectroscopy, and high-level quantum chemical calculations.

Conformational Stability

Computational studies have consistently shown that the gauche conformer is the more stable of the two. Recent high-level quantum chemical calculations at the CCSD/CBS level of theory indicate that the gauche conformer is more stable than the anti (trans) conformer by 0.70 kcal/mol.[1] This energetic preference for the gauche form is a key determinant of the conformational landscape of this compound under various conditions.

Bond Lengths and Angles

The precise determination of bond lengths and angles is fundamental to defining the molecular structure. A combination of experimental data from microwave spectroscopy and computational chemistry provides a detailed picture of the geometry of both the trans and gauche conformers.

Table 1: Experimental and Calculated Bond Lengths of this compound (Å)

| Bond | Experimental[2] | Calculated (HF)[3] | Calculated (MP2/6-31G)[3] | Calculated (DFT/6-21G)[3] |

|---|---|---|---|---|

| C-C | 1.529 | 1.526 | 1.533 | 1.549 |

| C-S | 1.820 | 1.829 | 1.825 | 1.854 |

| S-H | 1.322 | 1.328 | 1.339 | 1.360 |

| C(1)-H | 1.092 | 1.084 | 1.093 | 1.094 |

| C(2)-H | 1.090 | 1.084 | 1.094 | 1.095 |

Note: The experimental data from the NIST CCCBDB does not explicitly assign the conformer. However, given the greater stability of the gauche conformer, it is likely the dominant species observed.

Table 2: Experimental and Calculated Bond Angles of this compound (°)

| Angle | Experimental[2] | Calculated (HF)[3] | Calculated (MP2/6-31G)[3] | Calculated (DFT/6-21G)[3] |

|---|---|---|---|---|

| C-C-S | 108.6 | 108.2 | 108.3 | 108.2 |

| C-S-H | 96.2 | 97.4 | 96.6 | 96.3 |

| H-C-C | 110.2 | 110.5 | 110.4 | 110.4 |

| H-C-S | 109.4 | 109.4 | 109.3 | 109.2 |

| H-C-H | 108.9 | 108.3 | 108.1 | 108.1 |

Internal Rotation and Rotational Barriers

The interconversion between the trans and gauche conformers is governed by rotational barriers around the C-C and C-S bonds. These energy barriers have been determined experimentally through far-infrared spectroscopy and calculated using quantum chemical methods.

Table 3: Calculated Rotational Barriers of this compound (kcal/mol)

| Rotation | CCSD/cc-pVTZ[1] |

|---|---|

| C-C Bond | 1.42 |

| C-S Bond | 3.62 |

The rotational barriers are critical for understanding the dynamics of this compound and the rates of conformational interconversion.

Experimental Protocols

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular geometries, including bond lengths and angles, can be derived.

Methodology:

-